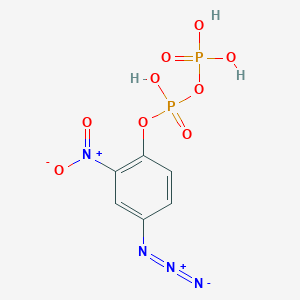
Mono(4-azido-2-nitrophenyl) diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono(4-azido-2-nitrophenyl) diphosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H6N4O9P2 and its molecular weight is 340.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoaffinity Labeling
One of the primary applications of Mono(4-azido-2-nitrophenyl) diphosphate is in photoaffinity labeling. This technique allows researchers to study the binding sites of proteins and enzymes by using light to activate the azide group, leading to covalent attachment to nearby amino acids.
- Mechanism : Upon exposure to UV light, the azide group undergoes a photochemical reaction, generating a highly reactive nitrene that can insert into C-H bonds of nearby residues . This method has been utilized to map the active sites of various enzymes, including ATP synthase and other phosphatases.
- Case Study : In one study, 4-azido-2-nitrophenyl phosphate was used as a photoreactive analog of inorganic phosphate to investigate the binding sites in F1-ATPase from beef heart mitochondria. The compound was shown to bind reversibly to the phosphate site, providing insights into the enzyme's mechanism .
Enzyme Inhibition Studies
This compound has also been employed in enzyme inhibition studies. Researchers utilize this compound to explore how various inhibitors interact with enzymatic pathways.
- Inhibition Mechanism : The compound acts as a competitive inhibitor for enzymes that utilize phosphate groups. For instance, it was found that it could inhibit the binding of inorganic phosphate (Pi) to F1-ATPase with a Ki value of 60 µM . This competitive inhibition provides valuable information on enzyme kinetics and substrate specificity.
Structural Analysis of Enzyme Active Sites
The ability of this compound to form covalent bonds with proteins makes it an excellent tool for structural analysis.
- Fluorescent Probes : Researchers have combined this compound with fluorescent tags to visualize enzyme interactions in real-time. This approach enhances our understanding of dynamic processes within cells .
- Case Study Example : A study demonstrated how this compound could be used alongside fluorescent probes to investigate the active site of pyridoxal kinase, revealing critical interactions between the enzyme and its substrates .
Investigating Nucleotide Receptor Interactions
This compound is also significant in studying nucleotide receptors, particularly in immune cells like polymorphonuclear leukocytes (PMNs).
- Receptor Binding Studies : The compound has been shown to facilitate investigations into how extracellular nucleotides bind to cell surface receptors, which is crucial for understanding cellular signaling pathways .
Eigenschaften
CAS-Nummer |
123883-88-5 |
|---|---|
Molekularformel |
C6H6N4O9P2 |
Molekulargewicht |
340.08 g/mol |
IUPAC-Name |
(4-azido-2-nitrophenyl) phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H6N4O9P2/c7-9-8-4-1-2-6(5(3-4)10(11)12)18-21(16,17)19-20(13,14)15/h1-3H,(H,16,17)(H2,13,14,15) |
InChI-Schlüssel |
ZDFVFDBDGHPIRB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OP(=O)(O)OP(=O)(O)O |
Key on ui other cas no. |
123883-88-5 |
Synonyme |
4-azido-2-nitrophenyl pyrophosphate 4-azido-2-nitrophenyl pyrophosphate, 32P-labeled azido-PPi |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















